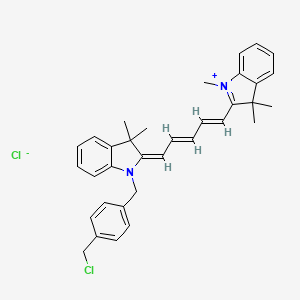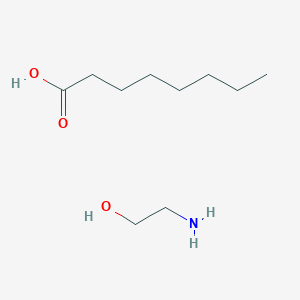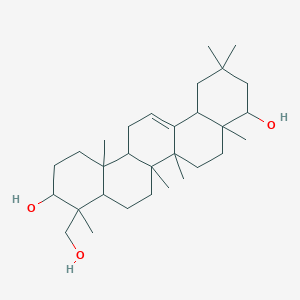![molecular formula C18H30O6 B13386266 (1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro-linked dioxaspirodecane rings attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is defined by the (1S,2S) and ® configurations, which play a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the spirocyclization of suitable diol precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
科学的研究の応用
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: can be compared with other spirocyclic compounds and diols:
Similar Compounds: Examples include spiro[4.5]decanes, spirocyclic diols, and other stereochemically defined organic molecules.
Uniqueness: The unique combination of spirocyclic rings and stereochemistry distinguishes this compound from others. Its specific configuration and functional groups confer distinct chemical and biological properties, making it valuable for specialized applications.
特性
IUPAC Name |
1,2-bis(1,4-dioxaspiro[4.5]decan-3-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHMBZZFDLOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
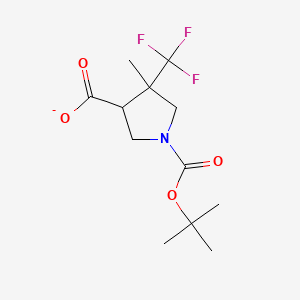
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
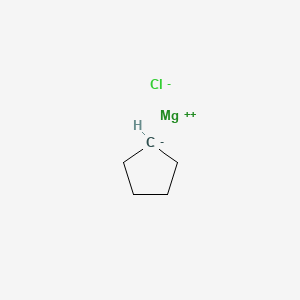
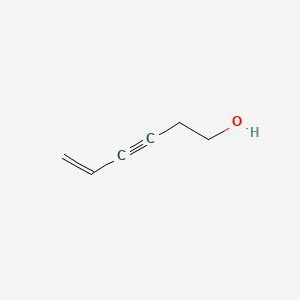
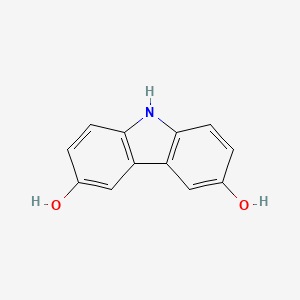
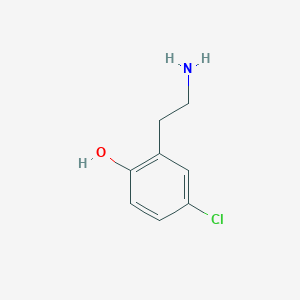
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

